Given the structural similarity of 1-(4-Acetylphenyl)piperazine to other piperazine derivatives with known biological activity, future research could explore its potential in various areas:
1-(4-Acetylphenyl)piperazine is an organic compound characterized by the presence of a piperazine ring substituted with an acetyl group and a phenyl moiety. Its chemical formula is C12H14N2O, and it features a piperazine core, which is a six-membered heterocyclic ring containing two nitrogen atoms. This compound is notable for its potential applications in pharmacology and medicinal chemistry due to its structural properties that allow for various interactions with biological targets.
These reactions are crucial in developing derivatives with enhanced biological properties.
Research indicates that 1-(4-Acetylphenyl)piperazine exhibits various biological activities, including:
Several synthesis methods for 1-(4-Acetylphenyl)piperazine have been documented:
These methods emphasize efficiency and yield optimization, making them suitable for further pharmaceutical development.
1-(4-Acetylphenyl)piperazine has various applications:
Studies focusing on the interactions of 1-(4-Acetylphenyl)piperazine with biological targets have revealed:
These interactions highlight its versatility and importance in drug discovery.
Several compounds share structural similarities with 1-(4-Acetylphenyl)piperazine. Notable examples include:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(4-Chlorophenyl)piperazine | Chlorine substitution on the phenyl ring | Antidepressant properties |
1-(4-Methylphenyl)piperazine | Methyl substitution on the phenyl ring | Antipsychotic effects |
1-(4-Hydroxyphenyl)piperazine | Hydroxyl group on the phenyl ring | Antioxidant activity |
What sets 1-(4-Acetylphenyl)piperazine apart from these similar compounds is its specific acetyl group, which enhances lipophilicity and potentially improves its ability to cross biological membranes. This characteristic may contribute to its unique biological activities compared to other piperazine derivatives.
1-(4-Acetylphenyl)piperazine is an organic compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol [1] [2]. The compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms, substituted with an acetylphenyl group [1]. The molecular structure consists of a central piperazine core linked to a para-acetylphenyl substituent through one of the nitrogen atoms [2].
The piperazine ring adopts a thermodynamically favored chair conformation, which is consistent with other piperazine derivatives [3] [4]. In this conformation, the two nitrogen atoms occupy equatorial positions, and the ring exhibits centrosymmetric characteristics [5]. The chair conformation is the most stable among the four possible conformers (chair, half-chair, twist-boat, and boat), with the boat conformation being less stable by approximately 4.05 kcal/mol in the gas phase [6].
The acetylphenyl substituent is attached to one nitrogen atom of the piperazine ring through a carbon-nitrogen single bond [1] [2]. The aromatic ring of the acetylphenyl group maintains planarity, while the acetyl carbonyl group shows characteristic double bond character with a typical carbon-oxygen bond length [7]. The dihedral angle between the piperazine ring and the acetylphenyl group influences the overall molecular conformation and affects the compound's spectroscopic properties [8].
Computational studies using density functional theory methods have revealed that the compound exhibits restricted rotation around the carbon-nitrogen amide-like bond, resulting in conformational isomers at room temperature [9] [10]. The partial double bond character of this connection contributes to the observed rotational barriers and influences the nuclear magnetic resonance spectroscopic behavior [9].
The nuclear magnetic resonance spectroscopic analysis of 1-(4-Acetylphenyl)piperazine reveals characteristic signal patterns that reflect its molecular structure and conformational behavior [9] [10]. In proton nuclear magnetic resonance spectra, the piperazine ring protons typically appear as complex multipets due to the chair conformation and restricted rotation around the carbon-nitrogen bond [9] [10].
The methylene protons of the piperazine ring exhibit distinct chemical shift patterns, with signals typically observed between 2.8 and 3.7 parts per million [10]. These signals often appear as broad resonances at room temperature due to conformational exchange processes [9]. The acetyl methyl group appears as a characteristic singlet around 2.5 parts per million, while the aromatic protons of the phenyl ring resonate in the typical aromatic region between 7.0 and 8.0 parts per million [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the acetyl group appearing around 196 parts per million [11]. The aromatic carbons show signals in the range of 120-140 parts per million, while the piperazine ring carbons typically resonate between 43 and 49 parts per million [10]. The acetyl methyl carbon appears around 26 parts per million [11].
Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Assignment |
---|---|---|
Acetyl methyl protons | 2.5 | CH₃CO |
Piperazine CH₂ protons | 2.8-3.7 | NCH₂CH₂N |
Aromatic protons | 7.0-8.0 | ArH |
Carbonyl carbon | ~196 | C=O |
Aromatic carbons | 120-140 | ArC |
Piperazine carbons | 43-49 | NCH₂ |
Infrared spectroscopic analysis of 1-(4-Acetylphenyl)piperazine provides valuable information about the functional groups present in the molecule [12] [13]. The spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecular framework [14] [13].
The carbonyl stretching vibration of the acetyl group appears as a strong absorption band around 1680 cm⁻¹, which is typical for aromatic ketones [7] [15]. The carbon-nitrogen stretching vibrations of the piperazine ring are observed in the region between 1020 and 1200 cm⁻¹, with multiple bands reflecting the complex vibrational coupling within the heterocyclic system [13] [15].
Aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretching modes of the piperazine ring and acetyl methyl group are observed between 2800 and 3000 cm⁻¹ [13] [15]. The secondary amine nitrogen-hydrogen stretching vibration of the unsubstituted piperazine nitrogen appears around 3300 cm⁻¹ [13].
Infrared Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|
~3300 | Medium | N-H stretch |
3000-3100 | Medium | Aromatic C-H stretch |
2800-3000 | Strong | Aliphatic C-H stretch |
~1680 | Strong | C=O stretch (acetyl) |
1020-1200 | Medium | C-N stretch |
800-900 | Medium | Aromatic C-H bend |
Mass spectrometric analysis of 1-(4-Acetylphenyl)piperazine provides molecular weight confirmation and fragmentation pattern information [16] [17]. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular weight of the compound [2] [7]. Characteristic fragmentation patterns include loss of the acetyl group (mass loss of 43) and formation of piperazine-containing fragments [16].
The base peak in electron ionization mass spectra typically corresponds to fragmentation involving the piperazine ring, with common fragment ions observed at mass-to-charge ratios of 148, 120, and 121 [16]. These fragments result from cleavage of the carbon-nitrogen bond connecting the piperazine ring to the acetylphenyl group and subsequent rearrangement processes [17].
Crystallographic studies of piperazine derivatives, including compounds structurally related to 1-(4-Acetylphenyl)piperazine, consistently demonstrate that the piperazine ring adopts a chair conformation in the solid state [3] [8] [18]. This conformational preference is maintained across various substitution patterns and crystal packing environments [19] [20].
The chair conformation of the piperazine ring is characterized by specific geometric parameters that have been determined through extensive crystallographic analyses [3] [21]. The puckering parameters for piperazine rings in chair conformations typically show total puckering amplitude values around 0.55-0.56 Angstroms [3]. The theta angle, which describes the conformation type, ranges from 0° to 10° for chair conformations, with values around 175-180° indicating near-perfect chair geometry [3].
Intermolecular interactions in crystal structures of related piperazine compounds reveal the importance of hydrogen bonding in crystal packing [3] [18]. The unsubstituted nitrogen atom of the piperazine ring can participate in nitrogen-hydrogen to oxygen hydrogen bonds when suitable acceptors are present [3] [18]. These interactions influence the overall crystal structure and may affect the conformational preferences of the molecule [19] [20].
Crystallographic Parameter | Typical Range | Reference Compounds |
---|---|---|
Piperazine ring puckering (Q_T) | 0.55-0.56 Å | Phenylpiperazine derivatives [3] |
Chair conformation angle (θ) | 0-10° or 175-180° | Various piperazine salts [3] [18] |
N-H···O hydrogen bond distance | 2.8-3.2 Å | Piperazine hydrogen bonded systems [18] |
C-N bond length (piperazine) | 1.44-1.46 Å | Standard piperazine derivatives [8] |
Conformational studies using computational methods have provided additional insights into the energetic preferences of different conformers [6] [22]. Density functional theory calculations indicate that the chair conformation is energetically favored over alternative conformations by several kilocalories per mole [6]. The energy barrier for ring inversion processes in piperazine derivatives has been calculated to be in the range of 60-65 kilojoules per mole, which is consistent with experimental observations of conformational exchange on the nuclear magnetic resonance timescale [10].
Irritant